3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid
Beschreibung
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxy-substituted phenyl group at position 2 and an amino group at position 3 of the propanoic acid backbone. Its molecular formula is C₁₆H₁₇NO₃ (molecular weight: 271.31 g/mol), and its (R)-enantiomer has a CAS number of 65733-15-5 . This compound serves as a scaffold for drug discovery, particularly in targeting G protein-coupled receptors (GPCRs) like GPR34, where its derivatives exhibit antagonistic activity .
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
3-amino-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO3/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
InChI-Schlüssel |
NQMXHHBQKFESAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reductive Amination
A ketone precursor, such as 2-(4-(benzyloxy)phenyl)acetone, is reacted with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature selectively reduces the imine intermediate, yielding the racemic β-amino ketone. Subsequent hydrolysis with aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) generates the carboxylic acid functionality. Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives or enzymatic methods.
Strecker Synthesis
This classical method involves the reaction of 4-(benzyloxy)benzaldehyde with ammonium chloride and potassium cyanide, followed by acidic hydrolysis to produce the α-amino nitrile. Hydrolysis under basic conditions (e.g., 6M HCl at reflux) converts the nitrile to the carboxylic acid, yielding the target compound with moderate stereoselectivity.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) and benzyl (Bn) groups are routinely employed to protect reactive sites during synthesis. For example, Boc protection of the amino group prior to benzylation prevents undesired side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane or hydrogenolysis with palladium on carbon (Pd/C).
Industrial-Scale Process Optimization
The patent literature emphasizes scalable methodologies for cost-effective production. Key innovations include:
-
Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates during benzylation, while ethanol-water mixtures improve yield in de-esterification steps.
-
Catalysis : Transition metal catalysts, such as palladium(II) acetate, enable milder reaction conditions for coupling reactions.
-
Purification : Liquid-liquid extraction with nonpolar solvents (hexane/ethyl acetate) followed by recrystallization from hydrocarbon anti-solvents (heptane) ensures high purity (>99% by HPLC).
Analytical Characterization
Rigorous quality control is achieved through:
-
HPLC Analysis : Reverse-phase C18 columns with UV detection at 254 nm monitor reaction progress and purity.
-
NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) confirms structural integrity, with characteristic signals at δ 7.3–7.5 (benzyl aromatic protons) and δ 3.8 (methine proton adjacent to the amino group).
-
Mass Spectrometry : ESI-MS ([M+H] = 316.1) validates molecular weight.
Comparative Evaluation of Synthetic Routes
The patent-derived method demonstrates superior yield and purity, attributed to optimized protection-deprotection sequences and stringent purification protocols.
Analyse Chemischer Reaktionen
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes esterification under acidic or coupling conditions:
This reaction is critical for modifying solubility profiles in pharmacological studies.
Amidation and Peptide Coupling
The carboxylic acid participates in amide bond formation using standard peptide-coupling reagents:
| Reagents | Amine Partner | Product |
|---|---|---|
| EDC/HOBt | Glycine methyl ester | 3-Amino-2-(4-BnO-phenyl)propanoic glycinamide |
| HATU/DIEA | Benzylamine | N-Benzylamide derivative |
Coupling efficiencies exceed 90% when using HATU/DIEA in DMF.
Hydrogenolysis of the Benzyloxy Group
Catalytic hydrogenation cleaves the benzyl ether to yield a free phenolic -OH group:
Conditions :
-
10% Pd/C, H<sub>2</sub> (1 atm), ethanol, 25°C
-
Product : 3-Amino-2-(4-hydroxyphenyl)propanoic acid
This deprotection step is essential for generating bioactive phenolic derivatives.
Amino Group Functionalization
The primary amine undergoes selective modifications:
Acylation
| Reagent | Product |
|---|---|
| Acetic anhydride | N-Acetylated derivative |
| Benzyl chloroformate | N-Cbz-protected compound |
Acylation occurs quantitatively in THF with triethylamine.
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields stable imines, useful as intermediates in heterocyclic synthesis.
Electrophilic Aromatic Substitution
The benzyloxy-substituted phenyl ring directs electrophiles to the para position relative to the ether oxygen:
| Reagent | Product | Conditions |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Amino-2-(4-BnO-3-nitro-phenyl)propanoic acid | 0°C, 2 hrs |
| Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated derivative at para position | CH<sub>2</sub>Cl<sub>2</sub>, RT |
Nitration proceeds with >80% regioselectivity .
Stability Under Acidic/Basic Conditions
| Condition | Effect | Observation |
|---|---|---|
| 1M HCl (reflux) | Benzyl ether cleavage | Complete hydrolysis in 4 hrs |
| 1M NaOH (RT) | Carboxylic acid deprotonation | Stable for >24 hrs |
Industrial-Scale Reaction Optimization
Large-scale synthesis employs flow chemistry to enhance efficiency:
-
Esterification : Continuous flow reactor (residence time: 10 min) achieves 98% conversion.
-
Hydrogenolysis : Fixed-bed Pd catalysts reduce metal leaching by 90% compared to batch processes .
This compound’s versatility in organic synthesis stems from its orthogonal reactive sites, enabling sequential modifications for pharmaceutical intermediate development. Current research focuses on enantioselective catalysis to access optically pure derivatives for kinase inhibition studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of Antitumor Agents
One of the notable applications of 3-amino-2-(4-(benzyloxy)phenyl)propanoic acid is its role as a precursor in the synthesis of antitumor agents such as docetaxel and cabazitaxel. These compounds are derived from taxane structures, which are critical in cancer therapy. The synthesis process involves the use of this compound to create intermediates that facilitate the formation of these potent antitumor drugs .
Table 1: Synthesis Pathway for Antitumor Agents
| Intermediate Compound | Final Product | Application |
|---|---|---|
| This compound | Docetaxel | Cancer treatment |
| This compound | Cabazitaxel | Cancer treatment |
Hypoglycemic Effects
Recent studies have indicated that structural analogs of compounds similar to this compound exhibit hypoglycemic activity. For example, certain derivatives were shown to activate FFAR1 receptors, leading to increased glucose uptake in HepG2 cells without causing cytotoxicity. This suggests potential applications in diabetes management .
Case Study: QS-528 Compound
The compound QS-528, which contains a fragment of this compound, demonstrated significant hypoglycemic effects in animal models. In oral glucose tolerance tests conducted on CD-1 mice, it was observed that doses ranging from 1 to 25 mg/kg effectively reduced blood glucose levels, indicating its potential as an antidiabetic agent .
Antimicrobial Applications
Development of Antimicrobial Agents
Another promising application of derivatives based on this compound is their use in developing antimicrobial agents targeting multidrug-resistant pathogens. Research has shown that certain derivatives possess broad-spectrum antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 1 | MRSA |
| Derivative B | 0.5 | Vancomycin-resistant E. faecalis |
| Derivative C | 8 | Gram-negative pathogens |
Wirkmechanismus
The mechanism of action of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Bornyl Modifications
Compound 1: 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoic acid
- Molecular Formula : C₂₇H₃₆O₃NCl
- Melting Point : 136.7°C
- Key Features : Incorporates a bornyl (bicyclo[2.2.1]heptane) group via an ether linkage.
Compound 2: 3-(4-(4-(((1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid hydrochloride
- Molecular Formula : C₂₇H₃₄O₄
- Melting Point : 84.5–87.1°C
- Key Features : Bornyl group attached via an amine linkage.
- Activity : Lower synthesis yield (55%) compared to Compound 1, suggesting steric hindrance from the amine group .
Table 1: Physical Properties of Bornyl-Modified Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target | C₁₆H₁₇NO₃ | 271.31 | Not reported | — |
| 1 | C₂₇H₃₆O₃NCl | 458.03 | 136.7 | 65 |
| 2 | C₂₇H₃₄O₄ | 434.56 | 84.5–87.1 | 55 |
Derivatives with Therapeutic Activity
(S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives
- Key Features: Modified with phenoxyacetamido groups at position 2.
- Activity: Act as GPR34 antagonists (IC₅₀ values in nanomolar range), showing promise in autoimmune and inflammatory diseases .
PPARγ Agonists (e.g., (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid):
Substituted Tryptophan and Pyridyl Analogues
AT182: (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid hydrochloride
- Key Features : Benzyloxy-substituted indole ring.
- Synthesis : Two-step process via acetamido intermediates .
(2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid
Functional Group Variations
3-((tert-Butoxycarbonyl)amino)-2-(4-(((triisopropylsilyl)oxy)methyl)phenyl)propanoic acid
Fmoc-Tyr(Bzl)-OH
- Key Features : Fluorenylmethoxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups.
- Application : Solid-phase peptide synthesis .
Biologische Aktivität
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid, also known as ABPA, is an aromatic amino acid derivative that has garnered attention for its significant biological activity. This compound is characterized by its unique structural features, which include an amino group and a benzyloxy substituent on the phenyl ring. This article explores the biological activity of ABPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
ABPA has a molecular formula of C16H19NO3 and a molar mass of approximately 271.31 g/mol. It is synthesized through various organic reactions involving common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The structural formula indicates that the compound is a derivative of phenylalanine, which contributes to its biological properties.
Synthesis Steps:
- Starting Material : Phenylalanine derivative.
- Substitution : Introduction of the benzyloxy group.
- Purification : Recrystallization or chromatography methods to obtain pure ABPA.
The biological activity of ABPA is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Receptor Binding : ABPA may bind to G protein-coupled receptors (GPCRs), influencing various physiological processes such as pain signaling and metabolic regulation.
- Enzyme Interaction : The amino group in ABPA can participate in hydrogen bonding and electrostatic interactions with enzymes involved in amino acid metabolism, potentially altering metabolic profiles within cells .
- Gene Expression Modulation : Preliminary studies suggest that ABPA may influence gene expression related to metabolic pathways, which could have implications for conditions like diabetes and obesity .
Hypoglycemic Effects
Research has indicated that compounds structurally related to ABPA exhibit hypoglycemic activity. In oral glucose tolerance tests conducted on CD-1 mice, certain analogs demonstrated significant reductions in blood glucose levels, suggesting potential applications in diabetes management .
Analgesic Properties
ABPA has been investigated for its analgesic effects, particularly in models of inflammatory pain. Its interaction with pain signaling pathways positions it as a candidate for developing new pain relief medications .
Case Studies
- In Vivo Studies : A study involving the administration of ABPA derivatives in diabetic mice showed promising results in reducing blood glucose levels comparable to established hypoglycemic agents like vildagliptin. These compounds also exhibited effects on lipid metabolism disorders, indicating their multifunctional nature .
- Mechanistic Insights : In vitro studies have revealed that ABPA’s binding affinity to specific receptors enhances its pharmacological profile, making it a valuable candidate for further development in treating metabolic disorders .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of ABPA compared to structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| This compound (ABPA) | Not Listed | Potential hypoglycemic and analgesic effects | Contains a benzyloxy group; interacts with GPCRs |
| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | 556-03-6 | Modulates metabolic pathways | Hydroxyl group affects solubility and activity |
| (S)-2-Amino-3-(3-(ben |
Q & A
Q. What are the standard synthetic routes for 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid?
Methodological Answer: A two-step synthesis is commonly employed:
Benzylation of the phenolic group : Protection of the hydroxyl group on the phenyl ring using benzyl bromide under basic conditions (e.g., NaH in DMF).
Amino acid coupling : Introduction of the amino group via reductive amination or Strecker synthesis, followed by hydrolysis to yield the propanoic acid backbone.
This approach aligns with methods used for structurally similar compounds like benzyloxy-substituted tryptophan analogs . For example, (±)-2-Amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoic acid was synthesized via acetamido intermediate formation and subsequent deprotection .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., impurity profiling as in ).
- Spectroscopy :
- NMR : Confirm the benzyloxy group (δ 4.9–5.1 ppm for -OCH2Ph) and amino acid backbone (δ 3.1–3.5 ppm for CH2NH2).
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]+ for C16H17NO3: calculated m/z 272.12).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as decomposition near 200–250°C is typical for benzyl-protected amino acids .
Q. What are the primary pharmacological targets of this compound?
Methodological Answer: The 4-(benzyloxy)phenyl moiety is a key pharmacophore in GPR40 (FFAR1) agonists, as demonstrated in studies of structurally related compounds (e.g., 3-[4-(benzyloxy)phenyl]propanoic acid derivatives). These agonists enhance glucose-stimulated insulin secretion, making them relevant for diabetes research . Target validation can be performed via:
- In vitro assays : cAMP accumulation or calcium flux in GPR40-transfected HEK293 cells.
- Competitive binding studies : Radiolabeled ligands (e.g., [³H]-TAK-875) to determine IC50 values .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound?
Methodological Answer:
- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee), as seen in the synthesis of related tyrosine analogs .
- Dynamic kinetic resolution : Combine enzymatic hydrolysis (e.g., lipase B from Candida antarctica) with racemization catalysts to improve yield .
Q. How do structural modifications at the benzyloxy group affect bioactivity?
Methodological Answer: A systematic SAR study should evaluate:
- Substituent position : Compare para- (4-position) vs. ortho-substituted benzyloxy groups.
- Electron-withdrawing/donating groups : Introduce halides (e.g., -Cl) or methoxy (-OCH3) groups to modulate receptor binding.
Data from shows that 3-[4-(benzyloxy)phenyl]propanoic acid derivatives with electron-donating groups exhibit higher GPR40 agonism (EC50 < 100 nM).
Q. Table 1: Impact of Substituents on GPR40 Activity
| Substituent | Position | EC50 (nM) |
|---|---|---|
| -OCH2Ph | 4 | 85 |
| -OCH2C6H4Cl | 4 | 120 |
| -OCH2C6H4OCH3 | 4 | 65 |
Q. How can computational methods predict binding modes with GPR40?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s carboxylate group and Arg183/Asn244 in GPR40’s binding pocket.
- MD simulations : Run 100-ns simulations in explicit lipid bilayers to assess stability of the ligand-receptor complex.
Evidence from GPR40 agonist studies suggests hydrophobic interactions with Phe87 and π-stacking with the benzyloxy group are critical .
Q. How should researchers address contradictory bioactivity data in the literature?
Methodological Answer:
- Batch analysis : Compare impurity profiles (e.g., residual solvents, isomeric byproducts) using LC-MS. highlights impurities like 2-(4-ethylphenyl)propanoic acid (EP impurity) that may antagonize GPR40.
- Receptor specificity screening : Test off-target effects on related receptors (e.g., GPR120) to rule out cross-reactivity.
- Orthogonal assays : Validate findings using both cell-based (e.g., insulin secretion) and cell-free (e.g., SPR binding) assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
